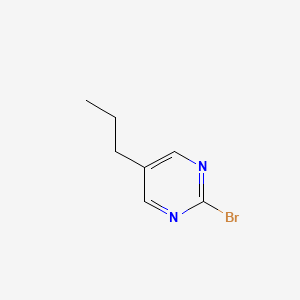

5-Propyl-2-bromopyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

2-bromo-5-propylpyrimidine |

InChI |

InChI=1S/C7H9BrN2/c1-2-3-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3 |

InChI Key |

IIXBKFFEZMDAOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=C(N=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Propyl 2 Bromopyrimidine and Analogs

Established Preparative Routes to 5-Propyl-2-bromopyrimidine

The synthesis of this compound can be achieved through various methods, primarily involving the modification of a pre-existing pyrimidine (B1678525) ring. These routes include direct halogenation and, more commonly, the chemical conversion of other pyrimidine derivatives.

Direct Halogenation Approaches

Direct C-H bromination of a pyrimidine ring at the 2-position is often challenging due to the ring's electron-deficient nature. However, direct halogenation is a viable strategy for pyrimidine systems under specific conditions. The reaction typically involves an electrophilic bromine source. For instance, the bromination of uracil (B121893) derivatives at the 5-position can be carried out using elemental bromine in solvents like acetic acid. google.com.na For other positions, activation of the ring or specific reagents may be necessary. Radical bromination, for example using N-bromosuccinimide (NBS) under UV irradiation, offers an alternative pathway for halogenating certain heterocyclic systems. google.com While direct C-H bromination at the 2-position of 5-propylpyrimidine (B13093396) is not a commonly reported high-yield method, related transformations on activated substrates are known.

Conversion from Precursor Pyrimidine Derivatives

A more efficient and widely used approach for preparing this compound is the conversion of a functionalized precursor. This can involve halogen exchange reactions or the transformation of other functional groups at the 2-position.

A notable method is the conversion of a 2-chloropyrimidine (B141910) analog into the desired 2-bromopyrimidine. Specifically, this compound has been synthesized by treating 5-propyl-2-chloropyrimidine with hydrogen bromide dissolved in glacial acetic acid. google.com This halogen exchange reaction proceeds efficiently, with one reported procedure describing completion after 90 minutes at 30 °C followed by a brief period under reflux, affording the product in high purity. google.com

Another powerful strategy for introducing a bromine atom is the Sandmeyer reaction, which converts an amino group into a bromo group via a diazonium salt intermediate. wikipedia.orgbyjus.com This two-step process first involves the diazotization of a 2-aminopyrimidine (B69317) with a nitrite (B80452) source (like tert-butyl nitrite or sodium nitrite) under acidic conditions, followed by decomposition of the diazonium salt with a copper(I) bromide (CuBr) catalyst. wikipedia.orgnih.gov This method has been successfully applied to synthesize 2-chloropyrimidine derivatives from their corresponding 2-aminopyrimidine precursors and is a well-established transformation in aromatic and heteroaromatic chemistry. nih.gov

Furthermore, 2-hydroxypyrimidines (which often exist as their tautomeric pyrimidin-2-one form) can serve as precursors. They can be converted to 2-chloropyrimidines using reagents like phosphorus oxychloride (POCl₃), which can then undergo a halogen exchange to yield the 2-bromo derivative as described above. nih.gov

General Synthetic Strategies for Bromopyrimidine Scaffolds

Beyond modifying existing pyrimidines, the synthesis of the core pyrimidine ring, which can be subsequently functionalized, is a fundamental aspect of heterocyclic chemistry. These methods build the ring from acyclic precursors.

Cyclization Reactions for Pyrimidine Core Construction

The most common approach to forming the pyrimidine ring is through the condensation of two fragments that together provide all the necessary carbon and nitrogen atoms.

A classical and versatile method for pyrimidine synthesis involves the cyclocondensation of a compound containing an N-C-N unit (such as an amidine) with a 1,3-dicarbonyl compound or a synthetic equivalent. To produce a 5-bromopyrimidine (B23866) scaffold directly, 2-bromomalonaldehyde (B19672) can be used as the 1,3-dicarbonyl equivalent. A one-step reaction between 2-bromomalonaldehyde and various amidine compounds (like acetamidine (B91507) hydrochloride to install a 2-methyl group) in a protic acid solvent yields the corresponding 5-bromo-2-substituted pyrimidine. This approach is advantageous due to its operational simplicity and the accessibility of the starting materials.

The Pinner reaction and its variations are foundational in the synthesis of N-heterocycles. The core principle involves the reaction of a nitrile with an alcohol under acidic conditions to form an imino ether hydrochloride, which is a reactive intermediate for cyclization. In a broader sense, strategies that construct the pyrimidine ring from similar fundamental building blocks can be considered conceptually related.

One such multi-step synthesis builds the pyrimidine ring from non-cyclic precursors in a sequence. For example, a synthetic route to a 4-amino-5-(bromomethyl)pyrimidine derivative starts with the formylation of 3-methoxypropionitrile. ethernet.edu.et The resulting intermediate is then condensed with an amidine hydrochloride (the N-C-N fragment) to form the pyrimidine ring. ethernet.edu.et Subsequent chemical transformations can then be performed to achieve the desired substitution pattern. This type of stepwise ring construction from simple, acyclic fragments allows for the introduction of a wide variety of substituents onto the pyrimidine core.

Multi-Component Reactions (MCRs) in Pyrimidine Assembly

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly convergent and aligns with the principles of green chemistry by minimizing waste and reaction steps. frontiersin.org The Biginelli reaction, a classic example of an MCR, is widely used for the synthesis of dihydropyrimidinones, which can be precursors to functionalized pyrimidines. wikipedia.orgnih.govnih.gov

The reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. wikipedia.org By selecting appropriate starting materials, a propyl group can be introduced at the 5-position. For instance, using an aldehyde with a propyl chain and a suitable β-dicarbonyl component can lead to the desired 5-propylpyrimidine core. The initial product, a dihydropyrimidinone, can then be subjected to further transformations, such as aromatization and subsequent bromination, to yield this compound. The efficiency of the Biginelli reaction can be enhanced through the use of various catalysts and reaction conditions, including microwave irradiation. nih.govthieme-connect.combiomedres.us

A notable variation is the four-component Biginelli's reaction, which introduces additional functionality. For example, the reaction of a methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol (B129727) in the presence of sodium hydrogen sulfate (B86663) can produce 4-methoxy-dihydropyrimidines in moderate to high yields. biomedres.us

| Reaction Type | Components | Key Features | Potential for this compound Synthesis |

| Biginelli Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea | One-pot synthesis of dihydropyrimidinones. wikipedia.orgnih.gov | Provides a straightforward route to the 5-propylpyrimidine core. |

| Four-Component Biginelli's Reaction | Methyl aroylpyruvate, Aromatic aldehyde, Urea/Thiourea, Methanol | Introduces additional functional groups, such as methoxy, at position 4. biomedres.us | Offers pathways to more complex analogs of 5-propylpyrimidine. |

| Hantzsch-type Synthesis | α-functionalized carbonyl compounds, 2-aminopyrimidine | Used for the synthesis of imidazo[1,2-a]pyrimidines. nih.gov | Applicable for creating fused pyrimidine ring systems. |

Regioselective Bromination Techniques

The introduction of a bromine atom at a specific position on the pyrimidine ring is crucial for further diversification through cross-coupling reactions. Regioselective bromination of 5-propylpyrimidine at the 2-position can be challenging due to the electronic nature of the pyrimidine ring. However, several methods have been developed to achieve this transformation with high selectivity.

One common approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. nih.gov The regioselectivity of the reaction can be influenced by the solvent, temperature, and the presence of activating or directing groups on the pyrimidine ring. thieme-connect.deresearchgate.net For activated pyrimidines, such as those bearing amino or hydroxy substituents, bromination with NBS can proceed with high regioselectivity and yield. thieme-connect.deresearchgate.net In some cases, the use of an ionic liquid in conjunction with NBS can lead to highly efficient and regioselective monobromination of activated aromatic compounds. researchgate.net

For pyrimidine nucleosides, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) has been employed as an effective bromine source for C-5 bromination. researchgate.net The efficiency of this bromination can be improved by the addition of Lewis acids. researchgate.net Another strategy for the regioselective halogenation of pyrazolo[1,5-a]pyrimidines utilizes a hypervalent iodine(III) reagent with potassium halide salts in water at room temperature, offering a green and efficient method. rsc.org

| Reagent | Substrate Type | Key Advantages | Reference |

| N-Bromosuccinimide (NBS) | Activated Pyridines/Pyrimidines | High regioselectivity, readily available. thieme-connect.deresearchgate.net | thieme-connect.deresearchgate.net |

| NBS with Ionic Liquid | Activated Aromatic Compounds | High efficiency, recyclable ionic liquid. researchgate.net | researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Pyrimidine Nucleosides | Effective for C-5 bromination, enhanced by Lewis acids. researchgate.net | researchgate.net |

| Hypervalent Iodine(III)/KX | Pyrazolo[1,5-a]pyrimidines | Green (aqueous), mild conditions, good to excellent yields. rsc.org | rsc.org |

Modern Approaches to Pyrimidine Diversification

Recent advances in synthetic chemistry have provided powerful new tools for modifying the pyrimidine scaffold, enabling the rapid generation of diverse analogs. These methods move beyond traditional functionalization to include more profound structural changes.

A novel and powerful approach for the diversification of pyrimidines involves a deconstruction–reconstruction strategy. nih.govresearchgate.netnih.gov This method transforms a pre-existing pyrimidine ring into a more reactive intermediate, which can then be used to construct new heterocyclic systems. nih.govresearchgate.netnih.gov

The process typically begins with the activation of the pyrimidine ring, for example, by forming an N-arylpyrimidinium salt. This activation facilitates the cleavage of the ring into a three-carbon iminoenamine building block. nih.govresearchgate.netnih.gov This intermediate can then participate in various cyclization reactions to generate not only substituted pyrimidines but also other heterocycles like pyrazoles and isoxazoles. nih.govresearchgate.netnih.gov This strategy is particularly valuable for late-stage diversification of complex molecules containing a pyrimidine core, providing access to analogs that would be difficult to synthesize through traditional de novo methods. nih.govresearchgate.net It has also been applied to the conversion of pyridines into various N-heteroaromatics. digitellinc.com

Skeletal editing allows for the precise modification of a molecular framework by inserting, deleting, or exchanging atoms within the core structure. rsc.org This approach offers a powerful way to interconvert different heterocyclic systems.

One remarkable example is the conversion of pyrimidines into pyrazoles through a formal carbon deletion. acs.orgescholarship.orgescholarship.org This transformation is typically achieved by activating the pyrimidine, for instance, through N-triflylation, followed by a hydrazine-mediated skeletal remodeling. acs.orgescholarship.org This method proceeds under mild conditions and tolerates a wide range of functional groups. acs.orgescholarship.org Such a strategy is advantageous as it can leverage the well-established chemistry of pyrimidines, including their use as directing groups for C-H functionalization, to access diversified pyrazoles that might be otherwise difficult to prepare. escholarship.org

Conversely, ring expansion strategies can also be employed. For instance, the insertion of a nitrogen atom into indole (B1671886) C-C bonds can generate quinazolines, and carbene insertion into pyrazole (B372694) N-N bonds can yield 2-aryl pyrimidines. escholarship.org There are also methods to convert pyrimidines into pyridines through a two-atom swap skeletal editing process. chinesechemsoc.org

While transition metal catalysis is a cornerstone of modern organic synthesis, the development of metal-free alternatives is a significant goal due to concerns about cost, toxicity, and metal contamination of products. Several transition-metal-free methods have been developed for the synthesis and functionalization of pyrimidines.

For example, the direct C-H etherification of N-heteroarenes can be achieved using potassium tert-butoxide, which catalyzes halogen transfer from a halothiophene to the N-heteroarene, followed by alcohol substitution. researchgate.net Additionally, a transition-metal-free decarboxylative cyclization has been developed for the synthesis of thiodifluorooxindole derivatives, showcasing the potential of radical tandem reactions under mild conditions. acs.org The synthesis of benzyl (B1604629) alkyl sulfides from benzyl alcohols and thiols has also been achieved under metal-free conditions. 222.29.77

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. researchgate.netijprajournal.comijnrd.orgscielo.org.mxajchem-a.com The direct interaction of microwaves with the molecules in the reaction mixture leads to rapid and uniform heating. ijnrd.org

MAOS has been successfully applied to various aspects of pyrimidine chemistry. For instance, microwave irradiation can significantly enhance the efficiency of the Biginelli reaction for synthesizing dihydropyrimidinones. nih.gov It has also been used for the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines. acs.org Furthermore, microwave-assisted protocols have been developed for the N-alkylation and bromination of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, providing highly efficient routes to functionalized pyrimidine derivatives. nih.gov A catalyst-free, microwave-assisted method has also been reported for the synthesis of 4,6-disubstituted 2-methylthiopyrimidines. thieme-connect.com

| MAOS Application | Reaction/Transformation | Key Advantages | Reference |

| Pyrimidine Synthesis | Biginelli Reaction | Faster reaction, higher yields. nih.gov | nih.gov |

| Fused Pyrimidine Synthesis | One-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines | Reduced reaction times, high efficiency. acs.org | acs.org |

| Pyrimidine Functionalization | N-alkylation and bromination of imidazo[1,2-a]pyrimidinones | High yields, efficient protocol. nih.gov | nih.gov |

| Substituted Pyrimidine Synthesis | Synthesis of 4,6-disubstituted 2-methylthiopyrimidines | Catalyst-free, rapid synthesis. thieme-connect.com | thieme-connect.com |

Reactivity Profiles and Derivatization Strategies of 5 Propyl 2 Bromopyrimidine

Catalytic Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C2 position of 5-Propyl-2-bromopyrimidine serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org In the case of this compound, the bromine atom readily participates in the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. libretexts.org This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 2-position of the pyrimidine (B1678525) ring. The C-Br bond is particularly susceptible to oxidative addition with a palladium(0) catalyst, initiating the reaction sequence. illinois.edu

The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids and their derivatives. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Pyrimidine Derivatives

| Aryl Halide | Boronic Acid | Catalyst | Base | Product | Yield (%) |

| 5-Bromopyrimidine (B23866) | Furan-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-(Furan-3-yl)pyrimidine | - |

| 5-Bromopyrimidine | 2-Methoxypyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-(2-Methoxypyridin-3-yl)pyrimidine | - |

| 3,4,5-Tribromo-2,6-dimethylpyridine | (2-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3,5-Bis(2-methoxyphenyl)-4-bromo-2,6-dimethylpyridine | 85 |

Data sourced from computational studies and experimental work on related bromopyridine systems. illinois.edubeilstein-journals.org

Sonogashira Coupling Protocols

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. organic-chemistry.orglibretexts.org This reaction is instrumental for introducing alkynyl moieties onto the pyrimidine core at the 2-position. sigmaaldrich.com The process involves a palladium catalytic cycle and a copper catalytic cycle, which work in concert to facilitate the coupling. libretexts.org

This methodology has been successfully applied to various bromopyridine derivatives, demonstrating its utility for creating C(sp²)-C(sp) bonds. soton.ac.ukmdpi.com

Table 2: Sonogashira Coupling of Bromopyrimidine Derivatives

| Substrate | Alkyne | Catalyst | Co-catalyst | Base | Product |

| 5-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 5-(Phenylethynyl)pyrimidine |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile |

Data is based on established protocols for related bromopyrimidines. sigmaaldrich.comsoton.ac.uk

Other Palladium-Catalyzed Carbon-Carbon Bond Formations

Beyond Suzuki-Miyaura and Sonogashira reactions, the bromine atom in this compound can participate in other palladium-catalyzed C-C bond-forming reactions. core.ac.ukiupac.org These include the Stille coupling (with organotin reagents), Heck coupling (with alkenes), and Negishi coupling (with organozinc reagents). Each of these reactions offers a unique set of conditions and substrate scope for introducing diverse carbon-based functionalities at the C2 position. libretexts.org The choice of reaction often depends on the desired substituent and the functional group tolerance required.

Copper-Catalyzed Carbon-Heteroatom Bond Formations

Copper-catalyzed reactions, such as the Ullmann condensation, provide a means to form carbon-heteroatom bonds. nih.gov These reactions are particularly useful for introducing nitrogen (C-N), oxygen (C-O), and sulfur (C-S) nucleophiles at the 2-position of the pyrimidine ring. mit.edunih.govrsc.org While palladium catalysis is more common for C-C bond formation, copper catalysis is a valuable alternative for creating linkages with heteroatoms. chemistryworld.com

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, especially at positions activated by electron-withdrawing groups or halogens. libretexts.org The bromine atom at the 2-position of this compound can be displaced by strong nucleophiles. fiveable.meresearchgate.net

This reactivity allows for the direct introduction of various functional groups. For instance, amines, alkoxides, and thiolates can replace the bromine atom to yield 2-amino-, 2-alkoxy-, and 2-alkylthio-5-propylpyrimidines, respectively. The rate and success of these reactions are dependent on the nucleophilicity of the attacking species and the reaction conditions. Microwave irradiation has been shown to accelerate these types of nucleophilic displacements on bromopyrimidines. sigmaaldrich.com

Direct Metallation and Subsequent Electrophilic Quenching

While the C-Br bond is a primary site for reactivity, the pyrimidine ring itself can undergo direct metallation. This typically involves the use of strong bases, such as lithium diisopropylamide (LDA), to deprotonate one of the ring's carbon atoms. sigmaaldrich.com For 5-bromopyrimidine, metallation has been shown to occur at the 4-position to yield 4-lithio-5-bromopyrimidine. sigmaaldrich.com This lithiated intermediate can then be quenched with various electrophiles to introduce a substituent at the C4 position. A similar regioselectivity can be anticipated for this compound, allowing for functionalization at a position other than the bromine-bearing carbon. This strategy provides a complementary approach to the cross-coupling and nucleophilic substitution reactions.

Functionalization Using Polyfunctional Organomagnesium and Organozinc Reagents

The bromine atom at the C-2 position of this compound is the primary site for functionalization via halogen-metal exchange reactions. The use of polyfunctional organomagnesium (Grignard) and organozinc reagents is particularly advantageous as it allows for the introduction of complex, functionalized moieties in a single step, tolerating sensitive groups like esters, nitriles, and amides that are incompatible with more reactive organolithium species. nih.govsigmaaldrich.com

The preparation of the key organometallic intermediates typically involves a bromine-magnesium or bromine-zinc exchange. For instance, treatment of this compound with a Grignard reagent such as i-PrMgCl·LiCl facilitates a Br/Mg exchange to form the corresponding 5-propylpyrimidin-2-ylmagnesium chloride. beilstein-journals.orgias.ac.in This intermediate can then be reacted with a variety of electrophiles. Similarly, highly functionalized organozinc reagents can be prepared by the direct insertion of activated zinc (Rieke® Zinc) into organic halides or via an iodine-zinc exchange, and these reagents are known for their exceptional functional group tolerance. sigmaaldrich.comorganicreactions.orgorganic-chemistry.org

The resulting 5-propylpyrimidin-2-ylzinc halide can undergo palladium-catalyzed Negishi cross-coupling reactions with various organic halides to form new carbon-carbon bonds. organicreactions.org The presence of lithium chloride is often crucial, as it breaks up zincate aggregates and enhances the nucleophilicity and reactivity of the organozinc species. organic-chemistry.org

Table 1: Representative Functionalization via Organomagnesium and Organozinc Intermediates The following table illustrates potential reactions based on established methods for related bromopyrimidines.

| Reagent Sequence | Electrophile | Potential Product | Reaction Type |

| 1. i-PrMgCl·LiCl2. Electrophile | PhCHO | (5-Propylpyrimidin-2-yl)(phenyl)methanol | Nucleophilic Addition |

| 1. Zn dust, LiCl2. PhI, Pd(PPh₃)₄ | Phenyl Iodide | 5-Propyl-2-phenylpyrimidine | Negishi Coupling |

| 1. i-PrMgCl·LiCl2. CuCN·2LiCl3. Allyl Bromide | Allyl Bromide | 2-Allyl-5-propylpyrimidine | Cuprate Addition |

| 1. Zn dust, LiCl2. MeSO₂SMe | Dimethyl disulfide | 2-(Methylthio)-5-propylpyrimidine | Thiolation |

Electrophilic Functionalization of Pyrimidine C-H Bonds

While the pyrimidine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, functionalization of its C-H bonds can be achieved under specific conditions. Research on 5-bromopyrimidine has demonstrated a novel approach involving a Brønsted acid-catalyzed electrophilic alkylation of electron-rich arenes. rsc.orgresearchgate.netnih.gov

This reaction proceeds via a Friedel–Crafts-type mechanism. In the presence of a strong acid, such as methanesulfonic acid or polyphosphoric acid, one of the pyrimidine nitrogen atoms is protonated. nih.gov This protonation generates a highly electrophilic pyrimidinium species. This species can then be attacked by a nucleophilic, electron-rich arene (like phenol, anisole, or naphthalene (B1677914) derivatives) to form a C-C bond. The attack preferentially occurs at the C-4 or C-6 position of the pyrimidine ring, leading to a dihydropyrimidine (B8664642) intermediate, which subsequently undergoes oxidative re-aromatization to yield the 4-aryl-5-bromopyrimidine derivative. rsc.org For this compound, this reaction would offer a direct route to 2-bromo-4-aryl-5-propylpyrimidines, valuable precursors for further diversification. nih.gov

Table 2: Examples of Acid-Catalyzed Electrophilic Alkylation of Arenes Based on the reactivity of 5-bromopyrimidine. rsc.orgnih.gov

| Arene | Acid Catalyst | Expected Product |

| Phenol | Methanesulfonic acid | 4-(4-Hydroxyphenyl)-5-propyl-2-bromopyrimidine |

| Anisole | Polyphosphoric acid | 4-(4-Methoxyphenyl)-5-propyl-2-bromopyrimidine |

| N,N-Dimethylaniline | Methanesulfonic acid | 4-(4-(Dimethylamino)phenyl)-5-propyl-2-bromopyrimidine |

| 2-Naphthol | Methanesulfonic acid | 4-(2-Hydroxynaphthalen-1-yl)-5-propyl-2-bromopyrimidine |

Spectroscopic Characterization and Structural Elucidation of 5 Propyl 2 Bromopyrimidine

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS provides an experimental mass that can be compared to a calculated theoretical mass, confirming the molecular formula of the compound.

For 5-propyl-2-bromopyrimidine, the molecular formula is established as C₇H₉BrN₂. The presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution results in a characteristic M+2 peak in the mass spectrum, where the two peaks are of roughly equal intensity, separated by two mass units.

The HRMS analysis of this compound would be expected to show a protonated molecular ion [M+H]⁺. The theoretically calculated exact masses for the isotopic variants of this ion are presented in the table below. The experimental values obtained from HRMS analysis would be anticipated to align closely with these calculated masses, typically within a tolerance of a few parts per million (ppm), thereby confirming the elemental composition.

Table 1: Theoretical HRMS Data for the Protonated Molecular Ion [M+H]⁺ of this compound

| Ion Formula | Isotope Composition | Calculated Mass (Da) |

| [C₇H₁₀⁷⁹BrN₂]⁺ | Carbon-12, Hydrogen-1, Bromine-79, Nitrogen-14 | 201.0027 |

| [C₇H₁₀⁸¹BrN₂]⁺ | Carbon-12, Hydrogen-1, Bromine-81, Nitrogen-14 | 203.0007 |

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This method provides empirical evidence for the compound's purity and corroborates its proposed molecular formula. The analysis involves combusting a small, precisely weighed sample of the substance and quantifying the resulting combustion products (such as CO₂, H₂O, and N₂) to determine the percentage of carbon, hydrogen, and nitrogen.

For this compound (C₇H₉BrN₂), the theoretical elemental composition can be calculated based on its molecular weight. A comparison between the experimentally determined percentages and the calculated values serves as a crucial checkpoint for structural verification. The expected theoretical percentages are detailed in the following table.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molecular Formula Contribution | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 7 | 41.81 |

| Hydrogen | H | 1.008 | 9 | 4.51 |

| Bromine | Br | 79.904 | 1 | 39.73 |

| Nitrogen | N | 14.007 | 2 | 13.93 |

| Total | C₇H₉BrN₂ | 100.00 |

X-Ray Crystallographic Investigations of Related Bromopyrimidine Derivatives

While the specific crystal structure of this compound is not extensively documented in publicly available literature, valuable structural insights can be inferred from X-ray crystallographic studies of closely related brominated pyridine (B92270) and pyrimidine (B1678525) derivatives. These studies reveal key details about molecular geometry, bond lengths, bond angles, and intermolecular interactions that are likely to be present in the crystal lattice of this compound.

Investigations into compounds such as 2-bromo-5-methylpyridine (B20793) provide a relevant comparison. In the crystal structure of 2-bromo-5-methylpyridine, the molecule is planar. This planarity is a common feature of aromatic heterocyclic systems. It is expected that the pyrimidine ring of this compound would also be essentially planar.

The crystal packing of such molecules is often governed by a combination of weak intermolecular forces. In the case of 2-bromo-5-methylpyridine, weak C—H···N interactions are observed, which link the molecules into chains. Similar interactions, along with potential π–π stacking between the pyrimidine rings, would likely play a significant role in the crystal packing of this compound. The presence of the bromine atom introduces the possibility of halogen bonding (C—Br···N or C—Br···π interactions), which is a recognized and important directional interaction in crystal engineering.

Computational and Theoretical Investigations of 5 Propyl 2 Bromopyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. aps.org DFT calculations for 5-Propyl-2-bromopyrimidine are typically performed using specific functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to ensure accurate predictions. mdpi.comechemcom.com

The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. researchgate.net For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The propyl group attached to the pyrimidine (B1678525) ring can adopt various conformations due to rotation around its C-C single bonds. Conformational analysis is performed to identify the global minimum energy structure, which is crucial for the accuracy of all subsequent calculations. The optimized geometry provides the foundation for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-Br | 1.89 Å |

| C4-N3 | 1.34 Å | |

| C5-C7 | 1.51 Å | |

| C7-C8 | 1.54 Å | |

| C8-C9 | 1.53 Å | |

| Bond Angle | N1-C2-N3 | 115.5° |

| C4-C5-C6 | 117.0° | |

| C4-C5-C7 | 121.5° |

Note: Data is hypothetical and for illustrative purposes.

Once the molecular geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the wavenumbers and intensities of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.netsioc-journal.cn The theoretical spectrum is invaluable for interpreting experimental IR data and assigning specific vibrational modes to observed absorption bands. Theoretical calculations often systematically overestimate vibrational frequencies, so the computed values are typically scaled by an empirical factor to improve agreement with experimental results.

Table 2: Predicted Vibrational Wavenumbers and IR Intensities for this compound (Hypothetical Data)

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Assignment |

|---|---|---|

| 3100-3000 | Moderate | Aromatic C-H stretch |

| 2960-2850 | Strong | Alkyl C-H stretch |

| 1580-1550 | Strong | C=N/C=C ring stretch |

| 1450 | Moderate | CH₂ bend |

| 1380 | Moderate | CH₃ bend |

Note: Data is hypothetical and for illustrative purposes.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comechemcom.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. mdpi.com Analysis of the spatial distribution of HOMO and LUMO can also reveal potential sites for charge transfer within the molecule or during intermolecular interactions. researchgate.netchemrxiv.orgchemrxiv.org

Table 3: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

Note: Data is hypothetical and for illustrative purposes.

Theoretical calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms in a molecule. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, the magnetic shielding tensors for each nucleus are calculated. nih.gov These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). organicchemistrydata.org The predicted NMR spectra are a powerful tool for confirming the structure of a synthesized compound and for assigning signals in experimental spectra.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Hypothetical Data)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | 160.5 |

| C4 | 8.75 | 158.0 |

| C6 | 8.75 | 158.0 |

| C5 | - | 130.2 |

| C7 (CH₂) | 2.60 | 32.1 |

| C8 (CH₂) | 1.65 | 22.5 |

Note: Data is hypothetical and for illustrative purposes, referenced to TMS.

Quantum Chemical Modeling of Reactivity and Selectivity

Table 5: Global Reactivity Descriptors for this compound (Hypothetical Data)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.025 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.825 |

Note: Data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. wolfram.commdpi.compreprints.org It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions and chemical reactivity. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would be expected to show negative potential around the electronegative nitrogen atoms of the pyrimidine ring, making them sites for hydrogen bonding or coordination. The area around the bromine atom may exhibit a region of positive potential along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding. preprints.orgresearchgate.net The hydrogen atoms of the propyl group would show regions of slight positive potential.

Studies on Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Pyrimidine derivatives have been investigated as potential NLO materials. nih.gov Computational methods, particularly DFT, are used to calculate the polarizability (α) and the first and second hyperpolarizabilities (β and γ), which quantify the NLO response of a molecule.

Computational studies on similar pyrimidine derivatives have shown that strategic substitution can enhance NLO properties. rsc.org For instance, incorporating strong electron-donating and electron-accepting groups connected by a π-conjugated system can significantly increase the hyperpolarizability. In this compound, the NLO response is expected to be modest. However, it can serve as a scaffold for designing more potent NLO materials by introducing suitable functional groups.

Table 2: Calculated NLO Properties of a Generic Pyrimidine Derivative (for illustrative purposes)

| Property | Value (a.u.) | Description |

| Dipole Moment (μ) | 2.5 D | Measure of the polarity of the molecule |

| Polarizability (α) | 150 | The ease with which the electron cloud is distorted |

| First Hyperpolarizability (β) | 300 | A measure of the second-order NLO response |

Thermodynamic Property Calculations at Various Temperatures

DFT calculations can also be used to predict the thermodynamic properties of molecules, such as heat capacity (C), entropy (S), and enthalpy (H), at different temperatures. jchemrev.com These calculations are based on the vibrational frequencies obtained from the optimized molecular geometry. Such data is valuable for understanding the stability and behavior of the compound under various thermal conditions.

For this compound, these calculations would provide insights into its thermal stability and reactivity. The thermodynamic parameters are generally calculated for a range of temperatures, typically from 100 K to 1000 K. The results can be used to predict the equilibrium constants of reactions involving this compound and to estimate its sublimation and vaporization enthalpies.

Table 3: Calculated Thermodynamic Properties of a Pyrimidine Derivative at Different Temperatures (Representative Data)

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |

| 200 | 100.5 | 300.2 | 15.8 |

| 298.15 | 150.3 | 350.8 | 30.1 |

| 400 | 200.1 | 400.5 | 50.2 |

| 600 | 280.6 | 500.9 | 100.4 |

| 800 | 350.2 | 600.1 | 160.7 |

| 1000 | 400.8 | 680.4 | 230.9 |

In Silico Molecular Docking Studies (focused on binding interactions with biomacromolecules for scaffold design)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug design, it is used to predict the binding mode of a small molecule ligand to the active site of a target protein. The pyrimidine scaffold is a common feature in many biologically active compounds, including enzyme inhibitors. nih.gov

While there are no specific molecular docking studies reported for this compound, its structural features suggest it could serve as a scaffold for designing inhibitors for various enzymes. The pyrimidine core can participate in hydrogen bonding and π-stacking interactions with amino acid residues in a protein's active site. The bromine atom can be involved in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The propyl group can occupy hydrophobic pockets within the binding site.

For instance, docking studies of pyrimidine derivatives as inhibitors of dihydrofolate reductase (DHFR) have shown that the pyrimidine ring can mimic the binding of the natural substrate. nih.gov Similarly, bromopyrimidine-containing compounds have been designed as kinase inhibitors, where the bromine atom can be a key interaction point or a handle for further chemical modification.

A hypothetical docking study of this compound into a generic kinase active site might show the pyrimidine nitrogen atoms acting as hydrogen bond acceptors with backbone amide groups of the hinge region, and the propyl group fitting into a hydrophobic pocket.

Table 4: Potential Binding Interactions of the this compound Scaffold

| Molecular Feature | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Pyrimidine Ring | Hydrogen Bonding, π-π Stacking | Asp, Glu, Gln, His, Phe, Tyr, Trp |

| Bromine Atom | Halogen Bonding, Hydrophobic Interactions | Backbone carbonyls, Leu, Val, Ile |

| Propyl Group | Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe |

Computational Ligand Design Principles for Bromopyrimidine Scaffolds

Computational ligand design aims to create novel molecules with desired biological activity. For bromopyrimidine scaffolds, several design principles can be applied using computational tools.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): By computationally analyzing a series of bromopyrimidine analogs and their biological activities, models can be built to predict the activity of new compounds. This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with activity.

Scaffold Hopping and Bioisosteric Replacement: Computational methods can be used to identify alternative scaffolds that mimic the binding interactions of the bromopyrimidine core. Similarly, the bromine atom or the propyl group can be replaced with other functional groups (bioisosteres) to improve properties like potency, selectivity, or metabolic stability. For example, a cyano or a trifluoromethyl group could be considered as a replacement for the bromine to modulate electronic properties and binding interactions.

Fragment-Based Drug Design (FBDD): The this compound can be considered a molecular fragment. Computational methods can be used to screen for other small fragments that bind to adjacent sites on the target protein. These fragments can then be linked to the initial bromopyrimidine scaffold to create more potent ligands.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, computational design can be highly effective. The bromopyrimidine scaffold can be docked into the active site, and modifications can be made to optimize interactions with the protein. For example, the propyl group could be extended or branched to better fill a hydrophobic pocket, or substituents could be added to the pyrimidine ring to form additional hydrogen bonds.

The design process is often iterative, involving cycles of computational design, chemical synthesis, and biological testing to refine the lead compounds.

Research Applications of 5 Propyl 2 Bromopyrimidine and the Bromopyrimidine Scaffold in Advanced Materials and Medicinal Chemistry

Role as a Key Building Block for Complex Organic Molecules

5-Propyl-2-bromopyrimidine serves as a crucial intermediate in the synthesis of more complex pyrimidine-containing molecules. The bromine atom at the 2-position is particularly susceptible to displacement, making it an excellent handle for introducing various functional groups through transition metal-catalyzed cross-coupling reactions.

One notable application is in the synthesis of liquid crystals. The pyrimidine (B1678525) moiety is a common core in mesogenic compounds due to its rigidity and ability to participate in intermolecular interactions. This compound is a valuable precursor in Suzuki-type coupling reactions, allowing for the construction of elongated organic molecules with specific mesogenic properties. For instance, it can be reacted with boronic acids to create biphenyl (B1667301) or other multi-ring systems that are essential for liquid crystal formation. A specific example involves the reaction of this compound with 3,5-difluorophenylboronic acid in the presence of a palladium catalyst to yield 2-(3,5-difluorophenyl)-5-propylpyrimidine, a key step in the synthesis of novel liquid crystal materials. google.com

The reactivity of the C-Br bond in bromopyrimidines also allows for direct metallation reactions. For example, 5-bromopyrimidine (B23866) can be metallated with lithium diisopropylamide to form 4-lithio-5-bromopyrimidine, which can then react with various electrophiles to introduce substituents at the 4-position. sigmaaldrich.com This demonstrates the synthetic flexibility of the bromopyrimidine scaffold in constructing highly substituted and functionally diverse molecules.

Scaffold Design and Exploration in Medicinal Chemistry Research

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. mdpi.com The bromopyrimidine motif, in particular, offers a versatile platform for the design and synthesis of novel therapeutic agents.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrimidine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. researchgate.netnih.gov The position and nature of substituents on the pyrimidine ring can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

For instance, in the development of antimicrobial agents, the presence of an amino group at the C-2 position of the pyrimidine nucleus has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, in the design of anticancer agents, specific substitutions on the pyrimidine ring can modulate their ability to inhibit key enzymes involved in cancer progression. researchgate.net The versatility of the bromopyrimidine scaffold allows for the systematic exploration of these structure-activity relationships by enabling the introduction of a wide variety of substituents at the bromine-bearing position.

| Scaffold/Derivative | Therapeutic Area | Key SAR Findings | Reference |

|---|---|---|---|

| Amino-linked and fused pyrimidines | Anticancer (NSCLC) | Substituted amino and fused scaffolds can counteract EGFR mutations. | nih.gov |

| Pyrazolopyrimidine scaffolds | Anticancer, Anti-inflammatory | Substituent groups can increase activity against specific targets and enhance selectivity. | nih.gov |

| General Pyrimidine Derivatives | Antimicrobial, Anticancer, etc. | The position of substituents on the pyrimidine nucleus greatly influences biological activities. | researchgate.netnih.gov |

| Thieno[2,3-d]pyrimidine | Medicinal Chemistry | Considered a bioisostere of adenine (B156593), with broad medical applications. | researchgate.net |

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases. acs.org Consequently, a large number of kinase inhibitors are based on the pyrimidine core. nih.gov

The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, has been particularly successful in the development of kinase inhibitors. rsc.org This scaffold can mimic the hinge region binding interactions in kinase active sites, and chemical modifications can be used to achieve selectivity for specific oncogenic targets. rsc.org Bromopyrimidines are valuable starting materials for the synthesis of such fused heterocyclic systems. The ability to introduce diverse substituents via the bromo group allows for the fine-tuning of inhibitor potency and selectivity.

For example, pyrimidine derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are implicated in non-small-cell lung cancer (NSCLC). nih.gov Fused pyrimidine scaffolds like furo-pyrimidine, pyrimido-pyrimidine, and thieno-pyrimidine have been explored in this context. nih.gov

| Kinase Target | Pyrimidine Scaffold | Significance | Reference |

|---|---|---|---|

| EGFR | Amino-linked and fused pyrimidines | Addresses primary and acquired resistance mutations in NSCLC. | nih.gov |

| CDKs, CHKs, PI3Kα, B-Raf | Pyrazolopyrimidine | Broad applicability in targeting kinases involved in cancer. | nih.gov |

| BTK, mTOR | Pyrazolo[3,4-d]pyrimidine | Led to approved drugs like ibrutinib (B1684441) for B-cell cancers. | rsc.org |

| Aurora Kinase, Polo-like Kinase | Fused pyrimidines | Targeting cell cycle regulation for anticancer therapy. | nih.gov |

| TBK1, DRAK1, MARK3, MARK4 | Aminopyrimidine | Development of selective inhibitors for understudied kinases in neurodegeneration. | acs.org |

The development of drugs targeting the central nervous system (CNS) presents unique challenges, primarily the need for compounds to cross the blood-brain barrier (BBB). dundee.ac.uknih.gov The pyrimidine scaffold has emerged as a valuable framework for the design of CNS-active agents. nih.govresearchgate.neteurekaselect.com Pyrimidine-containing compounds have been successfully designed to treat a variety of CNS disorders. nih.govresearchgate.neteurekaselect.com

The design of lead-like scaffolds for CNS drug discovery often involves creating small, rigid molecules with specific physicochemical properties that favor BBB penetration. semanticscholar.orgwhiterose.ac.uk The pyrimidine core can be decorated with various substituents to modulate properties such as lipophilicity, polar surface area, and hydrogen bonding capacity, all of which are critical for CNS activity. nih.gov The synthetic accessibility of bromopyrimidines makes them attractive starting points for building libraries of CNS-focused compounds.

Recent research has highlighted the potential of pyrimidine derivatives as anticonvulsants and antidepressants. nih.gov For example, novel pyrimidine-based derivatives have been identified as potent inhibitors of the Nav1.2 voltage-gated sodium channel, showing efficacy in mouse models of epilepsy. acs.org

The nitrogen atoms in the pyrimidine ring can act as Lewis bases, allowing them to coordinate with metal ions. This property makes pyrimidine derivatives useful as ligands in coordination chemistry and catalysis. acs.orgacs.org The electronic properties of the pyrimidine ring can be tuned by the introduction of substituents, which in turn influences the properties of the resulting metal complexes.

Bromopyrimidines can be used to synthesize more complex ligands. For example, the bromo group can be replaced by other functionalities that can then participate in metal coordination. Suzuki-Miyaura coupling reactions of bromopyridines and bromopyrimidines are commonly used to create bipyridine and related ligands that are central to coordination chemistry. acs.orgacs.orgmdpi.com

Intermediates in Agrochemical Research and Development

The pyrimidine scaffold is also a key component in many agrochemicals, including fungicides and insecticides. nih.govresearchgate.net The biological activity of these compounds is often derived from the pyrimidine core, which can interfere with essential biological processes in pests and pathogens.

Pyrimidine derivatives have been developed as potent fungicides, with some commercial products like azoxystrobin, cyprodinil, and pyrimethanil (B132214) being widely used in agriculture. nih.gov The development of new agrochemicals is an ongoing process due to the emergence of resistance. The bromopyrimidine scaffold provides a versatile platform for the synthesis of novel pyrimidine-based agrochemicals with potentially new modes of action.

In the field of insecticides, pyrimidine derivatives have shown activity against various pests, including the mosquito vector Aedes aegypti. nih.gov The ability to easily modify the pyrimidine scaffold through intermediates like this compound is crucial for the discovery of new and effective crop protection agents. rajpub.com

Applications in Liquid Crystal Synthesis and Other Materials Science Research

The unique molecular architecture of pyrimidine derivatives, characterized by their nitrogen-containing heterocyclic rings, has garnered significant interest in the field of materials science, particularly in the design and synthesis of liquid crystals. The bromopyrimidine scaffold, and specifically this compound, serves as a versatile building block for the creation of mesogenic compounds with tailored properties. The presence of the pyrimidine ring influences the electronic and steric characteristics of the final molecule, which in turn dictates its liquid crystalline behavior.

The 2-bromo and 5-propyl substitutions on the pyrimidine ring offer distinct advantages for synthetic chemists. The bromine atom at the 2-position provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in constructing the complex molecular structures required for liquid crystallinity by forming carbon-carbon bonds with other aromatic or alicyclic rings. The propyl group at the 5-position can act as one of the terminal flexible chains, which are crucial for the formation of liquid crystal phases and for influencing properties like melting point and mesophase stability.

A key area of application for pyrimidine-based compounds is in the development of novel liquid crystal compositions for display technologies. A notable example is described in a patent detailing pyrimidine compounds for liquid crystal displays that exhibit excellent characteristics such as high-speed response, good orientation, and high contrast ratios. While not naming this compound directly, the patent discloses general structures of pyrimidine-containing liquid crystals that can be synthesized from such precursors.

The general formula for these advanced liquid crystal materials can be represented as:

R¹-(A¹-X¹)ₐ-(A²-X²)b-Z-R²

Where:

Z is a 2,5-disubstituted pyrimidine ring.

R¹ and R² are terminal alkyl or alkenyl groups.

A¹ and A² are cyclic moieties such as 1,4-phenylene, pyridine-2,5-diyl, or trans-1,4-cyclohexylene.

X¹ and X² are linking groups like a single bond, -COO-, -OCO-, -OCH₂-, or -CH₂O-.

a and b are independently 0 or 1.

In the context of these structures, this compound is an ideal starting material where the propyl group can serve as R¹ or R², and the bromo group at the 2-position is the reactive handle to introduce the -(A¹-X¹)ₐ-(A²-X²)b- segment through cross-coupling reactions.

The following table illustrates hypothetical liquid crystalline compounds that could be synthesized using this compound as a key intermediate, based on the structures disclosed in the patent.

| Compound ID | R¹ | Z (from this compound) | -(A¹-X¹)ₐ-(A²-X²)b- | R² | Potential Mesophase |

| LC-1 | Propyl | 5-propylpyrimidine-2-yl | 1,4-phenylene | Methoxy | Nematic |

| LC-2 | Propyl | 5-propylpyrimidine-2-yl | trans-1,4-cyclohexylene | Ethyl | Smectic A |

| LC-3 | Propyl | 5-propylpyrimidine-2-yl | 4-biphenyl | Cyano | Nematic, Smectic A |

| LC-4 | Propyl | 5-propylpyrimidine-2-yl | 1,4-phenylene-COO- | Pentyl | Nematic |

| LC-5 | Propyl | 5-propylpyrimidine-2-yl | Pyridine-2,5-diyl | Butoxy | Nematic |

Detailed Research Findings:

The synthesis of these target liquid crystal molecules would typically involve a palladium-catalyzed cross-coupling reaction. For instance, the synthesis of LC-1 could be achieved via a Suzuki coupling reaction between this compound and 4-methoxyphenylboronic acid. The reaction would be carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base in an appropriate solvent system.

The resulting 2-(4-methoxyphenyl)-5-propylpyrimidine would then be characterized to determine its mesomorphic properties. This would involve techniques such as differential scanning calorimetry (DSC) to identify phase transition temperatures and polarized optical microscopy (POM) to observe the characteristic textures of the liquid crystal phases. The introduction of the pyrimidine ring is expected to impart a relatively high clearing point and a broad nematic range, which are desirable properties for display applications.

Furthermore, the versatility of the bromopyrimidine scaffold allows for the synthesis of a wide array of derivatives. By varying the nature of the boronic acid or other coupling partners, as well as the linking groups and terminal chains, a library of liquid crystalline materials can be generated from this compound. This modular approach is highly valuable in the field of materials science for the systematic investigation of structure-property relationships and the development of materials with optimized performance for specific applications.

Beyond liquid crystals, the bromopyrimidine scaffold is also being explored in other areas of advanced materials research, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyrimidine ring can be exploited to create materials with specific electronic properties suitable for these applications. The ability to functionalize the pyrimidine core at defined positions through reactions like those involving this compound is crucial for tuning the HOMO/LUMO energy levels and other photophysical properties of the resulting materials.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for synthesizing pyrimidine (B1678525) derivatives, while effective, often involve multiple steps, harsh reaction conditions, and the generation of significant waste. The future of pyrimidine synthesis lies in the development of greener, more efficient methodologies.

Key Research Thrusts:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are inherently atom-economical. An iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from amidines and alcohols. nih.gov This approach, which liberates only hydrogen and water as byproducts, represents a significant step towards sustainable synthesis. nih.gov Future work could adapt these MCRs for the direct synthesis of 5-Propyl-2-bromopyrimidine or its precursors.

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thus reducing step counts and waste. Research into transition-metal-catalyzed C-H activation could lead to novel methods for introducing the propyl group or other substituents onto the pyrimidine ring.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Bio-based Feedstocks: Investigating the use of renewable resources and biomass-derived starting materials to construct the pyrimidine core would significantly enhance the sustainability of its synthesis. nih.gov For instance, alcohols accessible from lignocellulose can be converted into key chemical intermediates. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Synthesis

| Methodology | Advantages | Challenges for this compound | References |

|---|---|---|---|

| Traditional Cyclocondensation | Well-established, versatile | Often requires stoichiometric reagents, can generate waste | wikipedia.org |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, product diversity | Requires optimization for specific substitution patterns | nih.govmdpi.com |

| Metal-Catalyzed Cross-Coupling | High efficiency, broad functional group tolerance | Often requires pre-functionalized substrates | organic-chemistry.org |

| C-H Activation | Step-economical, reduces pre-functionalization | Selectivity can be challenging | N/A |

| Flow Chemistry | Enhanced control, scalability, safety | Initial setup costs, potential for clogging | N/A |

Exploration of Novel Reactivity Modes and Selective Functionalizations

The bromine atom at the 2-position and the propyl group at the 5-position of this compound offer distinct handles for chemical modification. Future research will focus on uncovering new ways to selectively functionalize this scaffold to build molecular complexity.

Position-Selective Functionalization: The pyrimidine ring has electron-deficient positions at C2, C4, and C6, while the C5 position is less electron-deficient. wikipedia.org This inherent electronic nature, combined with the directing effects of the existing substituents, allows for selective reactions. The bromine at C2 is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and a key partner in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). chemimpex.comnih.govjchemrev.com

Late-Stage Functionalization: Developing methods to modify the propyl group or the pyrimidine core at a late stage in a synthetic sequence is highly desirable. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without having to redesign the entire synthesis. Techniques like radical-mediated C-H functionalization of the propyl chain could be explored.

Novel Coupling Chemistries: Beyond standard cross-coupling, exploring newer catalytic systems, such as photoredox catalysis, could unlock unprecedented transformations. These methods might enable the introduction of novel functional groups that are incompatible with traditional methods.

Table 2: Potential Functionalization Strategies for this compound

| Position | Reaction Type | Potential New Functionality | References |

|---|---|---|---|

| C2 (via Bromine) | Suzuki Coupling | Aryl, Heteroaryl groups | jchemrev.com |

| C2 (via Bromine) | Buchwald-Hartwig Amination | Substituted amines | N/A |

| C2 (via Bromine) | Sonogashira Coupling | Alkynes | N/A |

| C2 (via Bromine) | Nucleophilic Aromatic Substitution | Alkoxy, Thioether, Amino groups | chemimpex.comnih.gov |

| C4/C6 | Electrophilic/Nucleophilic Addition | Halogens, Amino groups | wikipedia.org |

| Propyl Chain | C-H Functionalization | Hydroxyl, Amino, Fluoro groups | N/A |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Design

De Novo Design: Generative AI models can be trained on libraries of known bioactive molecules to design novel pyrimidine scaffolds with desired properties. acm.org These models can explore a vast chemical space to propose structures with high predicted activity against specific biological targets, such as kinases or other enzymes implicated in cancer. mdpi.com

Reaction Prediction: AI tools are being developed to predict the most likely products of a chemical reaction given the reactants and conditions. researchgate.netnih.gov This can save significant time and resources in the lab by helping chemists prioritize promising synthetic routes and avoid unproductive experiments. youtube.com

Property Prediction: ML models can accurately predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. mdpi.com By screening potential this compound derivatives in silico, researchers can prioritize candidates with favorable drug-like properties for synthesis, reducing the attrition rate in later stages of drug development. premierscience.com

Expansion of the Bromopyrimidine Scaffold into New Application Domains

While pyrimidines are well-established in pharmaceuticals, the unique properties of the this compound scaffold could be leveraged in other high-value areas.

Agrochemicals: The pyrimidine core is present in various herbicides and fungicides. chemimpex.com The this compound moiety could be incorporated into new pesticide designs. High-throughput screening of derivatives against various plant pathogens and weeds could identify new crop protection agents.

Materials Science: Aromatic and heterocyclic compounds are fundamental components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the pyrimidine ring can be tuned through substitution. Research into polymers or small molecules incorporating the this compound unit could lead to new materials with tailored optical and electronic properties. mdpi.com

Chemical Probes: Functionalized pyrimidines can serve as valuable tools for chemical biology. By attaching fluorescent tags or reactive groups to the this compound scaffold, researchers can create chemical probes to study biological processes, identify protein targets, and validate disease pathways.

The continued exploration of this compound and its derivatives, guided by principles of sustainable chemistry, advanced reactivity analysis, computational design, and interdisciplinary application, promises to yield significant scientific and technological advancements.

Q & A

Q. What are common synthetic routes for 5-Propyl-2-bromopyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, bromopyrimidine derivatives can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) using boronic acids or organotin reagents . Microwave-assisted methods may enhance reaction efficiency, as seen in analogous bromopyrimidine systems . Optimization of catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., THF or DMF), and temperature (80–120°C) is critical for yield improvement. Characterization should include NMR (¹H/¹³C) and mass spectrometry, referencing spectral databases for brominated pyrimidines .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Brominated pyrimidines require strict safety protocols due to potential toxicity and reactivity. Key practices include:

- Using PPE (gloves, lab coats, goggles) in fume hoods.

- Storing in airtight containers under dry, cool conditions (2–8°C) to prevent decomposition .

- Avoiding exposure to moisture or strong oxidizers, which may trigger hazardous reactions .

- Disposal via approved chemical waste channels. Safety guidelines for related compounds like 2-aminopyrimidine provide a foundational framework .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

- Methodological Answer : Regioselectivity in cross-coupling reactions (e.g., at C-2 bromine vs. C-5 propyl group) depends on steric and electronic factors. Computational modeling (DFT) can predict reactive sites, while experimental optimization may involve:

- Screening ligands (e.g., XPhos for bulky substrates) to direct coupling to the bromine position .

- Adjusting solvent polarity (e.g., DMSO for polar intermediates) to stabilize transition states .

- Monitoring reaction progress via TLC or HPLC-MS to identify byproducts. Contradictory data on yields should be analyzed by repeating trials under controlled variables (e.g., inert atmosphere purity) .

Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected peaks or shifts) may arise from impurities, tautomerism, or solvent effects. To address this:

- Compare experimental data with reference spectra of analogous compounds (e.g., 5-Bromo-2-methoxy-3-methylpyridine ).

- Use 2D NMR (COSY, HSQC) to confirm connectivity and assign signals accurately .

- Re-crystallize the compound to remove impurities and re-acquire spectra. Contradictions in literature data should be cross-validated using multiple sources .

Q. How can this compound be applied in medicinal chemistry or biological studies?

- Methodological Answer : As a brominated heterocycle, it serves as a versatile intermediate for drug discovery:

- Functionalization via cross-coupling to introduce pharmacophores (e.g., aryl, amino groups) .

- Incorporation into kinase inhibitors or nucleoside analogs, leveraging pyrimidine’s role in DNA/RNA .

- Biological assays (e.g., enzyme inhibition) require purity validation (≥99% via HPLC) and solubility testing in DMSO/PBS .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing variable outcomes in bromopyrimidine synthesis?

- Methodological Answer : Use factorial design (e.g., Taguchi or DoE) to evaluate variables (catalyst loading, temperature, solvent ratio). For example:

Q. How to design a study comparing the reactivity of this compound with other halogenated pyrimidines?

- Methodological Answer : A comparative study should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.